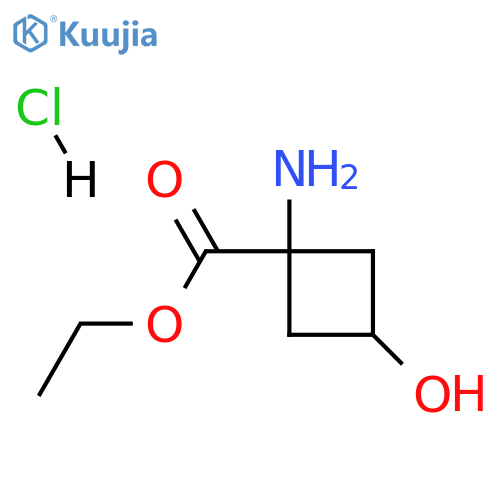

Cas no 1242187-41-2 (ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride)

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride 化学的及び物理的性質

名前と識別子

-

- ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride

- ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride

-

- インチ: 1S/C7H13NO3.ClH/c1-2-11-6(10)7(8)3-5(9)4-7;/h5,9H,2-4,8H2,1H3;1H

- InChIKey: RFFJHPNJVZJSOV-UHFFFAOYSA-N

- SMILES: C1(N)(C(OCC)=O)CC(O)C1.[H]Cl

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-1g |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 1g |

¥2561.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-500mg |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 500mg |

¥1709.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-100.0mg |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 100.0mg |

¥765.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-250.0mg |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 250.0mg |

¥1023.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-500.0mg |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 500.0mg |

¥1709.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-1G |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 1g |

¥ 2,560.00 | 2023-04-06 | |

| Ambeed | A410562-1g |

ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride |

1242187-41-2 | 95% | 1g |

$495.0 | 2024-04-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00818820-1g |

ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride |

1242187-41-2 | 95% | 1g |

¥3402.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-100mg |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 100mg |

¥765.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1360-1-1.0g |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride |

1242187-41-2 | 95% | 1.0g |

¥2561.0000 | 2024-07-28 |

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride 関連文献

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochlorideに関する追加情報

Ethyl 1-Amino-3-Hydroxy-Cyclobutanecarboxylate Hydrochloride: A Comprehensive Overview

Ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride, with the CAS number 1242187-41-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a cyclobutane ring with an amino group at position 1, a hydroxyl group at position 3, and an ethyl ester group attached to the carboxylic acid moiety. The hydrochloride salt form suggests that this compound is commonly used in its protonated state, which may enhance its stability or solubility for specific applications.

The synthesis of ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride involves a series of carefully controlled reactions. Recent studies have highlighted the importance of stereochemistry in the synthesis process, as the spatial arrangement of substituents on the cyclobutane ring can significantly influence the compound's biological activity. Researchers have employed various methodologies, including ring-opening reactions and enzymatic catalysis, to optimize the synthesis pathway. These advancements have not only improved the yield but also minimized potential side reactions, making this compound more accessible for large-scale production.

One of the most promising applications of ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride lies in its potential as a precursor for bioactive molecules. The presence of both amino and hydroxyl groups makes it a versatile building block for constructing complex molecular architectures. For instance, recent research has demonstrated its utility in synthesizing peptidomimetics—compounds that mimic peptide structures but possess enhanced stability and bioavailability. These peptidomimetics have shown potential in targeting various disease states, including cancer and neurodegenerative disorders.

In addition to its role in drug discovery, ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride has been explored for its catalytic properties. The cyclobutane ring's inherent strain provides unique electronic characteristics that can be harnessed in organocatalysis. Studies have shown that this compound can act as an efficient catalyst in asymmetric synthesis reactions, facilitating the formation of chiral centers with high enantioselectivity. This property opens up new avenues for green chemistry approaches, where catalysts derived from renewable resources are increasingly sought after.

The biological activity of ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride has been extensively studied in vitro and in vivo models. Preclinical data indicate that this compound exhibits potent antioxidant and anti-inflammatory properties, which could be beneficial in treating conditions associated with oxidative stress and chronic inflammation. Furthermore, recent findings suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

From a structural standpoint, the cyclobutane ring serves as a rigid scaffold that imparts unique conformational constraints on the molecule. This rigidity is crucial for maintaining specific interactions with biological targets, such as proteins or nucleic acids. Computational studies using molecular docking techniques have revealed that ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride can bind effectively to certain enzyme active sites, potentially inhibiting their catalytic activity. These insights are valuable for rational drug design strategies aimed at optimizing therapeutic efficacy.

The development of efficient analytical methods for characterizing ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride has also been a focus of recent research efforts. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's molecular structure and purity. These advancements ensure that accurate data is available for regulatory submissions and quality control processes during manufacturing.

In conclusion, ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate hydrochloride represents a valuable compound with diverse applications across multiple disciplines. Its structural versatility, combined with recent breakthroughs in synthesis and characterization techniques, positions it as a key player in advancing scientific research and therapeutic development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the fields of chemistry and medicine.

1242187-41-2 (ethyl 1-amino-3-hydroxy-cyclobutanecarboxylate;hydrochloride) Related Products

- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)

- 1332482-73-1(cis-cyclobutane-1,3-diol)

- 2227873-45-0((2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol)

- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)

- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)

- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)

- 213765-91-4(5-Cyclopropylmethoxy-2-fluoropyridine)

- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)

- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))

- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)